Methyl (3R)-3-aminohexanoate
Description
Methyl (3R)-3-aminohexanoate is a chiral ester derivative of hexanoic acid, featuring an amino group at the 3rd carbon of the hexanoate chain and a methyl ester group at the terminal carboxyl. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 165.24 g/mol in free base form and 181.66 g/mol as a hydrochloride salt . The compound’s stereochemical purity (R-configuration at C3) is critical for its applications in asymmetric synthesis and pharmaceutical intermediates. Synthetically, it can be prepared via esterification of 3-aminohexanoic acid derivatives using methanol and catalytic sulfuric acid, as demonstrated in analogous procedures for related esters .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl (3R)-3-aminohexanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-4-6(8)5-7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI Key |
UEOPHSISSQTFHC-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)OC)N |
Canonical SMILES |
CCCC(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3R)-3-aminohexanoate can be synthesized through the esterification of (3R)-3-aminohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which has been shown to be an efficient reagent for the esterification of amino acids .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted derivatization is another method that has been employed for the rapid and efficient preparation of fatty acid methyl esters .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-aminohexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used under basic conditions to form amides or sulfonamides.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or sulfonamides.
Scientific Research Applications
Methyl (3R)-3-aminohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl (3R)-3-aminohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 3-Aminohexanoate
- Structure : Ethyl ester analog with a C2H5 group instead of methyl.
- Applications: Ethyl (3R)-3-aminohexanoate is a key intermediate in the synthesis of indolizidine alkaloids, achieving 93% enantiomeric excess in a 7-step process .
- However, methyl esters are often preferred in lab-scale syntheses due to milder reaction conditions and easier purification .
Methyl (S)-3-Aminohexanoate Hydrochloride
- Structure : Enantiomer of the target compound (S-configuration at C3).
- Properties : The hydrochloride salt form (MW: 181.66 g/mol) improves solubility in polar solvents compared to the free base .
- Stereochemical Impact : Enantiomeric differences significantly affect biological activity. For example, the (R)-form may exhibit distinct binding affinities to enzymes or receptors compared to the (S)-form, underscoring the importance of stereochemical control in drug design.
Hydroxy-Substituted Hexanoic Acids
- Examples: (3R)-3-Hydroxy-3-methylhexanoic acid (CAS 757219-24-2) . (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid (PDB ligand L2O) .
- Functional Group Differences: Replacement of the amino group with a hydroxyl alters polarity and hydrogen-bonding capacity. For instance, L2O’s additional hydroxyl group at C2 enables unique interactions in enzyme active sites, as observed in crystallographic studies .
- Applications: Hydroxy derivatives are commonly used in β-lactam antibiotic synthesis, whereas amino esters serve as chiral building blocks for peptidomimetics .
Aryl-Substituted Hexanoate Derivatives
- Example: Methyl-5-oxo-3-(aryl-substituted)hexanoates (e.g., compounds 6a-l) .
- Synthesis: Prepared via acid-catalyzed esterification, similar to Methyl (3R)-3-aminohexanoate, but requiring aryl-substituted precursors .
- Applications : These derivatives are explored for antimicrobial and anticancer activities, leveraging their aromatic moieties for target binding .
Cyano-Modified Esters
- Example: (E)-Methyl 2-cyano-5-methylhex-2-enoate .
- Functional Groups: A cyano group at C2 and a double bond confer reactivity toward nucleophilic additions and polymerizations.
- Comparison: The cyano group’s electron-withdrawing nature contrasts with the amino group’s nucleophilic properties, leading to divergent reactivity profiles. Such esters are valuable in materials science rather than pharmaceuticals .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| This compound | Amino, methyl ester | 165.24 (free base) | Chiral intermediates, APIs |
| Ethyl 3-aminohexanoate | Amino, ethyl ester | 179.18 (free base) | Alkaloid synthesis |
| (3R)-3-Hydroxy-3-methylhexanoic acid | Hydroxy, carboxylic acid | 146.18 | β-Lactam precursors |
| L2O (PDB ligand) | Amino, hydroxy, methyl | 161.20 | Enzyme inhibition studies |
| Methyl-5-oxo-3-arylhexanoate | Aryl, ketone, methyl ester | ~220–250 (varies) | Antimicrobial agents |
Biological Activity
Methyl (3R)-3-aminohexanoate is a compound notable for its unique structure, featuring both an amino and ester group. This configuration allows it to participate in various biological activities, making it a subject of interest in medicinal and biochemical research. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and potential therapeutic benefits.
This compound has the molecular formula C₆H₁₃NO₂ and is characterized by its specific chain length. The presence of the amino group allows for interactions with various enzymes and receptors, while the ester group can undergo hydrolysis to release active components.
The biological activity of this compound primarily arises from its interaction with specific molecular targets:
- Enzyme Interaction : The amino group can form hydrogen bonds with the active sites of enzymes, influencing their catalytic activity.
- GABA Transaminase Inhibition : This compound has been identified as an inhibitor of GABA transaminase, which is crucial for the metabolism of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By inhibiting this enzyme, this compound can increase GABA levels, enhancing GABAergic neurotransmission, which may be beneficial for conditions like epilepsy and anxiety disorders.
Biological Applications
This compound has diverse applications in scientific research:
- Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins, which are essential in various biochemical pathways.
- Pharmaceutical Development : The compound is investigated for its potential therapeutic properties, particularly in drug development aimed at neurological disorders.
- Organic Synthesis : It acts as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Research Findings
Recent studies have highlighted several aspects of this compound's biological activity:
- Inhibitory Effects on Enzymes : Research indicates that this compound can effectively inhibit GABA transaminase, leading to increased GABA levels in neuronal tissues. This property is particularly relevant in developing treatments for epilepsy and anxiety disorders.
- Catalytic Activity : Studies involving modified histone peptides have shown that compounds similar to this compound can influence demethylation processes in histone proteins, suggesting a role in epigenetic regulation .
Case Studies
Several case studies have explored the implications of this compound in biological systems:
- Neuroprotection : In animal models, administration of this compound demonstrated neuroprotective effects by modulating GABAergic signaling pathways. This suggests potential therapeutic applications in neurodegenerative diseases.
- Peptide-Based Therapeutics : In vitro studies have shown that peptides synthesized using this compound exhibit enhanced stability and bioactivity compared to traditional peptide constructs, indicating its utility in drug design.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Aspect | Details |
|---|---|
| Chemical Structure | C₆H₁₃NO₂; contains an amino and ester group |
| Mechanism of Action | Inhibits GABA transaminase; interacts with enzymes through hydrogen bonding |
| Applications | Peptide synthesis; pharmaceutical development; organic synthesis |
| Therapeutic Potential | Neuroprotection; treatment for epilepsy and anxiety disorders |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl (3R)-3-aminohexanoate, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : this compound is synthesized via asymmetric hydrogenation or enzymatic resolution. For example, enantioselective reduction of 3-ketohexanoate intermediates using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer with >90% ee . Reaction parameters such as solvent polarity (e.g., ethanol vs. THF), temperature (25–60°C), and catalyst loading (1–5 mol%) must be optimized to minimize racemization. Post-synthesis, chiral HPLC (e.g., using a Chiralpak AD-H column) is recommended to confirm enantiomeric purity .
Q. How can this compound be purified to achieve >95% chemical purity?
- Methodological Answer : Crystallization from a chloroform/hexane mixture (1:1 v/v) is effective for removing unreacted precursors and byproducts. Recrystallization at low temperatures (0–4°C) enhances crystal formation. Purity can be verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or ¹H NMR analysis (e.g., absence of acetyl group signals at δ 2.1 ppm indicates successful deprotection) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methyl ester (δ 3.6–3.7 ppm for ¹H; δ 52–55 ppm for ¹³C) and the β-amino group (δ 1.4–1.6 ppm for ¹H; δ 40–45 ppm for ¹³C).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 146.2 (C₇H₁₅NO₂⁺).
- IR Spectroscopy : Confirm the presence of ester carbonyl (1740–1720 cm⁻¹) and amine N–H stretches (3350–3300 cm⁻¹) .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its reactivity in peptide coupling reactions?
- Methodological Answer : The (R)-configuration enhances nucleophilicity of the β-amino group, facilitating coupling with activated carboxylates (e.g., using HATU or DCC as coupling agents). Kinetic studies show a 30% faster reaction rate compared to the (S)-enantiomer. Monitor reaction progress via LC-MS to detect dipeptide intermediates and optimize equivalents of coupling reagents (1.2–1.5 equiv.) to suppress racemization .
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound?
- Methodological Answer : Discrepancies may arise from differences in chiral stationary phases (CSPs) or mobile phase additives. For instance, using a Chiralcel OD-H column with hexane/ethanol (90:10) resolves enantiomers more effectively than AD-H columns. Cross-validate results with polarimetry ([α]D²⁵ = +12.5° in methanol) and compare against certified reference standards .
Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS) protocols?
- Methodological Answer : Incorporate the compound as a β-amino acid residue using Fmoc-protected derivatives. Pre-activate the amino group with PyBOP/HOAt in DMF, and couple to resin-bound peptides at 50°C for 2 hours. Monitor coupling efficiency via Kaiser test or LC-MS. Note: Prolonged exposure to piperidine during Fmoc deprotection may lead to ester hydrolysis; limit deprotection steps to <20 minutes .
Q. What are the mechanistic implications of this compound in asymmetric catalysis?
- Methodological Answer : The compound serves as a chiral ligand in Cu-catalyzed cyclopropanation reactions. Density functional theory (DFT) studies suggest that the β-amino group coordinates to Cu(I), stabilizing transition states and improving enantioselectivity (up to 85% ee). Experimental validation via kinetic isotopic effect (KIE) studies and in-situ IR monitoring is recommended .
Contradictions and Validation
- Purity vs. Reactivity : Higher purity (>98%) does not always correlate with improved catalytic performance due to trace metal impurities (e.g., Fe³⁺) acting as co-catalysts. Use ICP-MS to quantify metal content and adjust synthetic protocols accordingly .
- Stereochemical Stability : Conflicting reports on racemization under basic conditions (e.g., pH >9) highlight the need for pH-controlled reaction environments. Conduct stability studies using CD spectroscopy at varying pH levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
